Sulfide, bis(2-chloromethyl-2-propyl)-

Catalog No.
S14513723
CAS No.
52444-01-6
M.F
C8H16Cl2S
M. Wt
215.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sulfide, bis(2-chloromethyl-2-propyl)-

CAS Number

52444-01-6

Product Name

Sulfide, bis(2-chloromethyl-2-propyl)-

IUPAC Name

1-chloro-2-(1-chloro-2-methylpropan-2-yl)sulfanyl-2-methylpropane

Molecular Formula

C8H16Cl2S

Molecular Weight

215.18 g/mol

InChI

InChI=1S/C8H16Cl2S/c1-7(2,5-9)11-8(3,4)6-10/h5-6H2,1-4H3

InChI Key

RMVHJVHBSPPNJW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCl)SC(C)(C)CCl

Sulfide, bis(2-chloromethyl-2-propyl)-, also known by its chemical formula C₈H₁₄Cl₂S, is an organosulfur compound characterized by the presence of two chloromethyl groups attached to a propyl chain, with a sulfur atom at its core. This compound is notable for its potential applications in various fields, particularly in organic synthesis and as a precursor for more complex chemical structures. Its unique molecular structure allows it to participate in a variety of

The chemical reactivity of sulfide, bis(2-chloromethyl-2-propyl)- includes several types of reactions:

  • Nucleophilic Substitution: The chloromethyl groups can be replaced by nucleophiles, leading to the formation of new compounds.
  • Elimination Reactions: Under certain conditions, bis(2-chloromethyl-2-propyl)- can undergo elimination reactions to form alkenes.
  • Oxidation and Reduction: The sulfur atom can participate in oxidation-reduction reactions, which may alter its oxidation state and lead to various sulfur-containing products.

These reactions are essential for synthesizing derivatives that may exhibit different biological or chemical properties.

Sulfide, bis(2-chloromethyl-2-propyl)- has been studied for its biological activity, particularly in the context of antimicrobial and cytotoxic properties. Organosulfur compounds often exhibit significant biological effects due to their ability to interact with cellular targets. Preliminary studies suggest that this compound may have potential as an antimicrobial agent, although further research is necessary to fully elucidate its mechanisms of action and therapeutic potential.

The synthesis of sulfide, bis(2-chloromethyl-2-propyl)- typically involves several methods:

  • Chlorination of Propyl Sulfide: This method involves the chlorination of propyl sulfide using chlorinating agents such as thionyl chloride or phosphorus trichloride.
    Propyl sulfide+Cl2Sulfide bis 2 chloromethyl 2 propyl \text{Propyl sulfide}+\text{Cl}_2\rightarrow \text{Sulfide bis 2 chloromethyl 2 propyl }
  • Alkylation Reactions: Another approach is through alkylation reactions where sulfur dichloride reacts with appropriate alkyl halides.
  • Direct Synthesis: Some methods involve direct synthesis from elemental sulfur and chloromethyl propanes under controlled conditions.

These methods allow for the production of sulfide, bis(2-chloromethyl-2-propyl)- with varying yields and purities depending on the specific reaction conditions employed.

Sulfide, bis(2-chloromethyl-2-propyl)- finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organosulfur compounds.
  • Pharmaceuticals: Potentially utilized in drug development due to its biological activity.
  • Agricultural Chemicals: May be explored for use in developing pesticides or herbicides.

The versatility of this compound makes it valuable in both research and industrial applications.

Interaction studies involving sulfide, bis(2-chloromethyl-2-propyl)- focus on its reactivity with biological molecules. These studies often assess how the compound interacts with proteins, nucleic acids, and other cellular components. Understanding these interactions can provide insights into its potential therapeutic effects and toxicity profiles.

Sulfide, bis(2-chloromethyl-2-propyl)- can be compared to other organosulfur compounds such as:

Compound NameChemical FormulaDescription
Bis(2-chloroethyl)sulfideC₄H₈Cl₂SA well-known cytotoxic agent used in chemical warfare.
Dimethyl sulfideC₂H₆SA volatile compound used in organic synthesis and as a solvent.
ThiophenolC₆H₅SHAn aromatic thiol used in pharmaceuticals and dyes.

What sets sulfide, bis(2-chloromethyl-2-propyl)- apart is its unique combination of chloromethyl groups and propyl chains, which may confer distinct reactivity patterns and biological activities not found in other similar compounds. This uniqueness enhances its potential utility in various chemical processes and applications.

XLogP3

3.3

Hydrogen Bond Acceptor Count

1

Exact Mass

214.0349771 g/mol

Monoisotopic Mass

214.0349771 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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